4-[(2R,3R)-1-[(3-chloro-2-ethoxyphenyl)methyl]-2-methylpyrrolidin-3-yl]morpholine
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Overview
Description
4-[(2R,3R)-1-[(3-chloro-2-ethoxyphenyl)methyl]-2-methylpyrrolidin-3-yl]morpholine is a complex organic compound with a unique structure that includes a morpholine ring, a pyrrolidine ring, and a chlorinated ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R,3R)-1-[(3-chloro-2-ethoxyphenyl)methyl]-2-methylpyrrolidin-3-yl]morpholine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorinated Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the ethoxyphenyl group is introduced using a chlorinated precursor.
Formation of the Morpholine Ring: This can be synthesized through a cyclization reaction involving an amine and an epoxide or a diol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the chlorinated phenyl group, potentially leading to the formation of dechlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may confer specific biological activity.
Industry: It may have applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2R,3R)-1-[(3-chloro-2-ethoxyphenyl)methyl]-2-methylpyrrolidin-3-yl]morpholine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2R,3R)-1-[(3-chloro-2-ethoxyphenyl)methyl]-2-methylpyrrolidin-3-yl]piperidine
- 4-[(2R,3R)-1-[(3-chloro-2-ethoxyphenyl)methyl]-2-methylpyrrolidin-3-yl]pyridine
Uniqueness
The uniqueness of 4-[(2R,3R)-1-[(3-chloro-2-ethoxyphenyl)methyl]-2-methylpyrrolidin-3-yl]morpholine lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-[(2R,3R)-1-[(3-chloro-2-ethoxyphenyl)methyl]-2-methylpyrrolidin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-3-23-18-15(5-4-6-16(18)19)13-21-8-7-17(14(21)2)20-9-11-22-12-10-20/h4-6,14,17H,3,7-13H2,1-2H3/t14-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFSEYXFKTZJLP-RHSMWYFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)CN2CCC(C2C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1Cl)CN2CC[C@H]([C@H]2C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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